2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid
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Overview
Description
2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylamino group, a difluoromethoxyphenyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylamino Intermediate: This step involves the reaction of benzylamine with a suitable precursor to form the benzylamino intermediate.
Introduction of the Difluoromethoxyphenyl Group: The intermediate is then reacted with a difluoromethoxyphenyl-containing reagent under specific conditions to introduce the difluoromethoxyphenyl group.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s functional groups, altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Amino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid
- 2-(Benzylamino)-4-((4-(methoxy)phenyl)amino)-4-oxobutanoic acid
- 2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxopentanoic acid
Uniqueness
2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid is unique due to the presence of both the benzylamino and difluoromethoxyphenyl groups. These functional groups confer specific chemical properties and reactivity that distinguish it from similar compounds. The difluoromethoxy group, in particular, can influence the compound’s electronic properties and interactions with biological targets.
Properties
IUPAC Name |
2-(benzylamino)-4-[4-(difluoromethoxy)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4/c19-18(20)26-14-8-6-13(7-9-14)22-16(23)10-15(17(24)25)21-11-12-4-2-1-3-5-12/h1-9,15,18,21H,10-11H2,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHOBICUNDUCGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)NC2=CC=C(C=C2)OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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